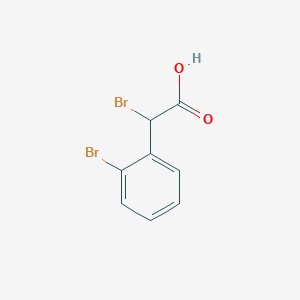

2-Bromo-2-(2-bromophenyl)acetic acid

Vue d'ensemble

Description

2-Bromo-2-(2-bromophenyl)acetic acid is a chemical compound used as a starting reagent in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support . It is also employed as a pharmaceutical intermediate and used in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps. It can be synthesized from Phenylacetic acid . It is also used as a reactant to prepare polymandelide by reacting with triethylamine and α-Mercaptophenylacetic acid by treating with sodium hydrosulfide (NaSH·H2O) .Molecular Structure Analysis

The molecular formula of this compound is C8H7BrO2. It has a molecular weight of 215.04 .Chemical Reactions Analysis

This compound can be used as a starting reagent in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support . It can also be used as an inhibitor of mammalian collagenase and elastase .Physical and Chemical Properties Analysis

This compound is almost white to light beige crystals or powder . It has a melting point of 82-83 °C (lit.) and a boiling point of 120-121 °C (Press: 0.02 Torr). Its density is 1.643±0.06 g/cm3 (Predicted). It is soluble in Methanol .Applications De Recherche Scientifique

Reactivity and Structural Analysis

2-Bromo-2-(2-bromophenyl)acetic acid, a halogenated phenylacetic acid, has been studied for its reactivity and structural properties. A comparative DFT study on halogen substituted phenylacetic acids, including bromo-substituted variants, revealed insights into their reactivity, acidity, and vibrational spectra, emphasizing the importance of these compounds in understanding molecular interactions and properties (Srivastava et al., 2015).

Molecular Structure and Synthesis

The molecular structure and synthesis of related bromophenyl acetic acid derivatives have been a subject of research. For instance, studies have been conducted on the synthesis and molecular structure of compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, providing insights into their structural characteristics and the influence of bromine atoms on their electron-withdrawing properties (Guzei et al., 2010).

Biomedical Applications

Research into bromophenyl acetic acid derivatives extends into biomedical applications. One study focused on synthesizing novel heterocyclic compounds with expected antibacterial activities from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, highlighting the potential of bromophenyl derivatives in creating new antibacterial agents (El-Hashash et al., 2015).

Antioxidant Activity

The antioxidant activity of bromophenol derivatives, including those structurally similar to this compound, has been explored. For example, bromophenols isolated from marine algae showed significant antioxidant activity, suggesting the potential use of these compounds in pharmaceuticals and food preservation (Li et al., 2007).

Synthetic Applications

The synthesis of various bromo-substituted compounds, such as Bromo-Substituted 4-biphenyl acetamides, has been investigated for their potential biocidal properties. These studies provide insights into the versatile applications of bromophenyl derivatives in creating compounds with antibacterial and antifungal properties (Agarwal, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

2-Bromo-2-(2-bromophenyl)acetic acid is known to inhibit mammalian collagenase and elastase . These enzymes play crucial roles in the breakdown of collagen in connective tissues and are involved in various physiological and pathological processes.

Mode of Action

The compound interacts with its targets, collagenase and elastase, by binding to their active sites, thereby inhibiting their activity . This results in the prevention of collagen breakdown in the tissues.

Biochemical Pathways

The inhibition of collagenase and elastase affects the collagen metabolism pathway. Under normal conditions, these enzymes break down collagen, a major component of the extracellular matrix in various tissues. By inhibiting these enzymes, this compound helps maintain the structural integrity of these tissues .

Result of Action

The primary molecular effect of this compound is the inhibition of collagenase and elastase activity. This leads to a decrease in collagen breakdown, thereby potentially contributing to the maintenance of tissue structure and function .

Propriétés

IUPAC Name |

2-bromo-2-(2-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQRTBNBJISKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)

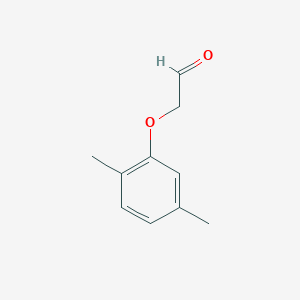

![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)

![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)